Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu
Description
The decapeptide Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu is characterized by a sequence rich in polar and acidic residues. Key features include:
- Acidic residues: Asp (position 1), Glu (positions 6, 9, 10).
- Structural motifs: Proline (positions 3, 7) introduces conformational rigidity, while Glycine (positions 2, 5) provides flexibility.
- Molecular weight: Estimated at ~1,032.9 Da (calculated from amino acid masses).
Properties
CAS No. |
1054604-83-9 |
|---|---|
Molecular Formula |
C42H64N12O20 |
Molecular Weight |
1057.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C42H64N12O20/c1-19(55)34(52-39(70)25-4-2-14-53(25)30(59)18-47-35(66)20(43)16-33(64)65)40(71)46-17-29(58)48-23(8-12-31(60)61)41(72)54-15-3-5-26(54)38(69)50-22(7-11-28(45)57)36(67)49-21(6-10-27(44)56)37(68)51-24(42(73)74)9-13-32(62)63/h19-26,34,55H,2-18,43H2,1H3,(H2,44,56)(H2,45,57)(H,46,71)(H,47,66)(H,48,58)(H,49,67)(H,50,69)(H,51,68)(H,52,70)(H,60,61)(H,62,63)(H,64,65)(H,73,74)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChI Key |
AITIQWNATVCWPR-JATBZIBASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions: Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters and carbodiimides are often used for amino acid substitution.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Asp-Gly-Pro-Thr-Gly-Glu-Pro-Gln-Gln-Glu depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This binding can trigger a cascade of molecular events, leading to various cellular responses. The molecular targets and pathways involved can vary widely, depending on the peptide’s sequence and structure.
Comparison with Similar Compounds
Structural and Functional Analogues
Pro-hGHRH(1-44)-Gly-Gly-Cys
- Sequence : Contains a C-terminal Gly-Gly-Cys tail.
- Key features : Proline residues, Gly-Gly motif.
- Function : Demonstrates potent growth hormone (GH) release activity, surpassing hGHRH(1-40).
- Comparison: Both peptides share Pro and Gly residues, which may stabilize secondary structures. The absence of Cys in the target peptide may reduce oxidative stability but simplify synthesis.
RGD Motif (Gly-Arg-Gly-Asp)
- Sequence : Gly-Arg-Gly-Asp.
- Function : Mediates cell adhesion via integrin binding.
- Comparison: Both contain Gly and Asp, but the target peptide lacks Arg, critical for RGD’s integrin interaction. The extended sequence of the target peptide (10 residues vs.
Tripeptide Asp-Asp-Glu
- Sequence : Asp-Asp-Glu.
- Function: Unknown, but acidic residues suggest roles in pH buffering or metal ion chelation.
- Longer sequence allows for more complex tertiary structures compared to tripeptides.
Gly-Gln-Ala-Glu-Pro-Asp-Arg-Ala-His-Tyr-Asn-Ile-Val-Thr-Phe-Cys-Cys-Lys-Cys-Asp
- Sequence : A 21-mer with Cys clusters and Pro/Asp residues.
- Function : Unclear, but Cys residues suggest disulfide-mediated folding.
- Comparison :
- Both share Pro, Asp, and Gln/Glu clusters, but the target peptide lacks Cys, eliminating disulfide bond complexity.
- The shorter length of the target peptide (~10 residues vs. 21) may limit structural diversity but improve synthetic yield.
Functional Hypotheses Based on Structural Similarities
- Growth hormone modulation : Proline and Glycine-rich regions in Pro-hGHRH analogs correlate with GH release . The target peptide’s Pro-Gly motifs (positions 2-3, 5-7) may support similar bioactivity.
- Neurological interactions : –5 highlight Glu and Gly roles in regulating GABA/glutamate balance. The target peptide’s Glu/Gln residues could modulate neurotransmitter systems, though direct evidence is lacking.
- Acidic charge-driven interactions : High Glu/Asp content may facilitate binding to cationic receptors or metal ions, akin to Asp-Asp-Glu .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
